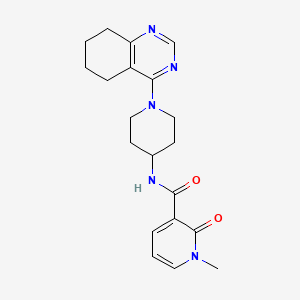![molecular formula C16H18F2N2O B2409392 N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide CAS No. 2178247-59-9](/img/structure/B2409392.png)
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide: is a synthetic organic compound characterized by the presence of a cyano group, a cyclohexylmethyl group, and a difluoromethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-(difluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Cyclohexylmethyl Group: The acid chloride is then reacted with cyclohexylmethylamine to form the intermediate N-(cyclohexylmethyl)-4-(difluoromethyl)benzamide.
Addition of the Cyano Group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The benzamide core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
科学研究应用
Biology: In biological research, this compound may serve as a probe to study the interactions of cyano and difluoromethyl groups with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with potential therapeutic effects.
Industry: In industrial applications, N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
作用机制
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoromethyl group may enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
N-[Cyano(cyclohexyl)methyl]-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[Cyano(cyclohexyl)methyl]-4-(methyl)benzamide: Similar structure but with a methyl group instead of a difluoromethyl group.
N-[Cyano(cyclohexyl)methyl]-4-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-15(18)12-6-8-13(9-7-12)16(21)20-14(10-19)11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZMBDFERPDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC=C(C=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)
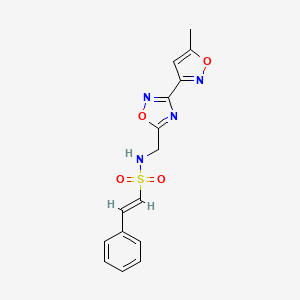
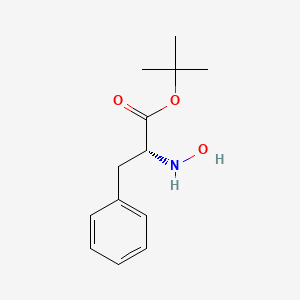
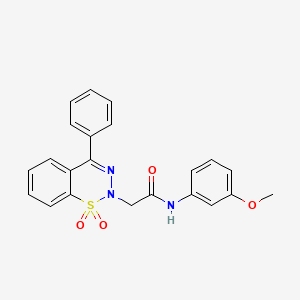
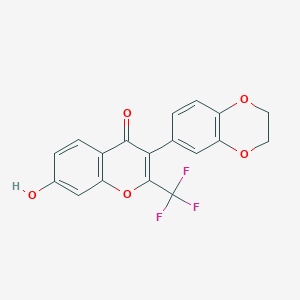
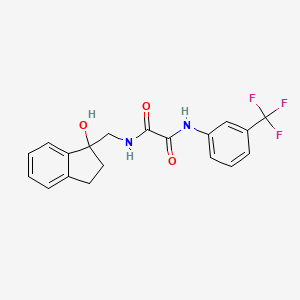
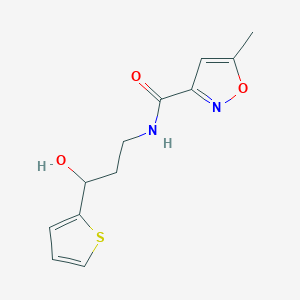
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
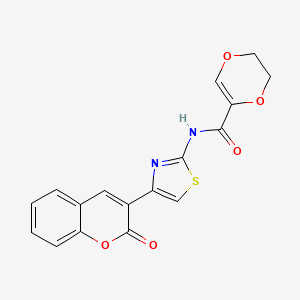

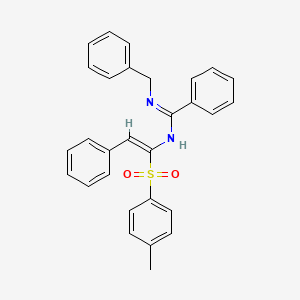
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
